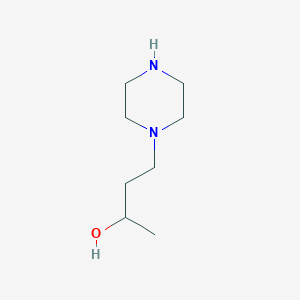

4-(Piperazin-1-yl)butan-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

71322-79-7 |

|---|---|

Molecular Formula |

C8H18N2O |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

4-piperazin-1-ylbutan-2-ol |

InChI |

InChI=1S/C8H18N2O/c1-8(11)2-5-10-6-3-9-4-7-10/h8-9,11H,2-7H2,1H3 |

InChI Key |

AHWPPSRMUJEAPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN1CCNCC1)O |

Origin of Product |

United States |

Mechanistic Organic Chemistry and Reactivity of the 4 Piperazin 1 Yl Butan 2 Ol Scaffold

Elucidation of Reaction Mechanisms in the Synthesis of Piperazine (B1678402) Derivatives

The synthesis of piperazine derivatives can be achieved through various mechanistic pathways. The specific synthesis of 4-(piperazin-1-yl)butan-2-ol is not extensively detailed in the literature, but its formation can be inferred from established methods for creating N-substituted piperazines. A common and direct approach involves the N-alkylation of piperazine. This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where one of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide or sulfonate.

For the synthesis of this compound, a plausible route is the reaction of piperazine with a suitable four-carbon electrophile, such as 4-halobutan-2-ol or a protected version like 1-chloro-4-(tert-butyldimethylsilyloxy)butane, followed by deprotection. The use of a large excess of piperazine can favor mono-alkylation.

Other general methods for constructing the piperazine ring itself include:

Cyclization with bis(2-chloroethyl)amine (B1207034): Aniline (B41778) precursors can be cyclized with bis(2-chloroethyl)amine hydrochloride to form the piperazine moiety. researchgate.netmdpi.com

DABCO Ring Cleavage: The 1,4-diazabicyclo[2.2.2]octane (DABCO) scaffold can undergo ring-opening reactions with various nucleophiles in the presence of alkyl halides to yield piperazine derivatives. rsc.org

Reductive Amination: This method can transform piperazine into its N-alkyl analogs. mdpi.com

Radical Cyclization: Manganese(III) acetate (B1210297) can mediate oxidative radical cyclization reactions of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds to form more complex structures containing the piperazine ring. nih.gov

Table 1: Selected Synthetic Mechanisms for Piperazine Derivatives

| Synthesis Strategy | Key Reagents/Catalysts | General Mechanism | Reference(s) |

|---|---|---|---|

| N-Alkylation | Alkyl halides, Alkyl sulfonates | Nucleophilic Substitution (SN2) | mdpi.com |

| N-Arylation | Aryl halides, Pd or Cu catalyst | Buchwald–Hartwig or Ullmann Coupling | mdpi.com |

| Ring Formation | Aniline, bis(2-chloroethyl)amine | Nucleophilic Cyclization | researchgate.net |

| DABCO Cleavage | DABCO, Alkyl halides, Nucleophiles | Ring Opening / Substitution | rsc.org |

| C-H Functionalization | Photoredox catalyst (e.g., Iridium) | Radical Coupling | encyclopedia.pubmdpi.com |

Reactivity of the Piperazine Nitrogen Atom in Functionalization

The this compound molecule possesses two nitrogen atoms within its piperazine ring. One is a tertiary amine, substituted with the butan-2-ol chain. The second nitrogen atom is part of a secondary amine, making it a key site for further functionalization. This nitrogen is nucleophilic and can participate in a wide range of chemical transformations.

Common reactions involving the secondary piperazine nitrogen include:

N-Alkylation: Reaction with alkyl halides or sulfonates to produce N,N'-disubstituted piperazine derivatives. mdpi.com

N-Arylation: Coupling with aryl halides, often catalyzed by transition metals like palladium (Buchwald-Hartwig reaction) or copper (Ullmann reaction), to introduce an aromatic or heteroaromatic ring. mdpi.com

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Michael Addition: As a secondary amine, it can act as a nucleophile in aza-Michael additions to α,β-unsaturated carbonyls, nitriles, or esters. acs.org

C-H Functionalization: While direct functionalization of the N-H bond is common, modern methods allow for the functionalization of the C-H bonds adjacent to the nitrogen atoms, often guided by the nitrogen itself through photoredox or transition-metal catalysis. mdpi.comacs.org

The presence of two nitrogen atoms in the piperazine ring enhances water solubility and bioavailability in drug candidates by serving as hydrogen bond acceptors or donors. encyclopedia.pubbohrium.com The reactivity of the second nitrogen atom allows for the systematic modification of the molecule's structure to tune its properties.

Table 2: Functionalization Reactions of the Piperazine Secondary Amine

| Reaction Type | Reagent Class | Resulting Functional Group | General Conditions |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Tertiary Amine | Base |

| Arylation | Aryl Halide (Ar-X) | N-Aryl Piperazine | Pd or Cu Catalyst, Base |

| Acylation | Acyl Chloride (RCOCl) | Amide | Base |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide | Base |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl | Protic or Aprotic Solvent |

Reactivity of the Secondary Alcohol Functionality in Butanol-Containing Scaffolds

The butanol side chain of this compound contains a secondary alcohol at the C2 position. This hydroxyl group is a versatile functional handle that can undergo several characteristic reactions.

Oxidation: Secondary alcohols can be readily oxidized to form ketones. msu.edu A variety of oxidizing agents can achieve this transformation, ranging from classic chromium-based reagents to milder, more selective modern methods using catalysts based on manganese, ruthenium, or hypervalent iodine compounds (iodanes). researchgate.netnsf.gov Oxidation of this compound would yield 4-(piperazin-1-yl)butan-2-one. nih.gov

Dehydration: Elimination of water from the alcohol can lead to the formation of an alkene. au.dk This reaction is typically acid-catalyzed and, for a secondary alcohol like this, can proceed through an E1 or E2 mechanism. The regioselectivity of the elimination would favor the more substituted alkene (Zaitsev's rule), likely yielding 4-(piperazin-1-yl)but-2-ene. msu.edu

Nucleophilic Substitution (via Activation): The hydroxyl group is a poor leaving group (hydroxide is a strong base). msu.edu Therefore, for nucleophilic substitution to occur, the alcohol must first be activated by converting it into a better leaving group. Common methods include protonation under strong acid (promoting SN1) or, more controllably, conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide. These activated intermediates can then be displaced by a wide range of nucleophiles in an SN2 reaction. msu.edu

Hydrogen Borrowing Reactions: In the presence of certain transition metal catalysts, such as those based on manganese, secondary alcohols can participate in "hydrogen borrowing" or "hydrogen autotransfer" cascades. acs.org In these reactions, the alcohol is temporarily oxidized to a ketone, which then participates in a C-C bond-forming reaction (like an aldol (B89426) condensation) before the hydrogen is returned, resulting in a more complex alkylated product. acs.org

Table 3: Reactivity of the Secondary Alcohol Group

| Transformation | Reagent(s) | Product Functional Group | Mechanistic Pathway |

|---|---|---|---|

| Oxidation | PCC, MnO₂, TEMPO | Ketone | Oxidation |

| Dehydration | H₂SO₄, Heat | Alkene | Elimination (E1/E2) |

| Esterification | Acyl Chloride, Base | Ester | Nucleophilic Acyl Substitution |

| Conversion to Alkyl Halide | SOCl₂, PBr₃ | Alkyl Chloride/Bromide | Nucleophilic Substitution |

| Conversion to Sulfonate Ester | TsCl, MsCl, Base | Tosylate/Mesylate | Nucleophilic Substitution |

Investigations into Intramolecular Interactions and Rearrangements

The spatial arrangement of the piperazine ring and the butanol side chain in this compound allows for potential intramolecular interactions. The most significant of these is hydrogen bonding. An intramolecular hydrogen bond can form between the hydrogen atom of the secondary alcohol and the lone pair of the distal secondary amine nitrogen (N4). Alternatively, the hydrogen from the N4-H group could interact with the oxygen atom of the hydroxyl group.

While no specific rearrangements for this compound are prominently reported, the proximity of the nucleophilic nitrogen and the electrophilic carbon of the alcohol (if activated) could potentially lead to intramolecular cyclization reactions under certain conditions, although this would result in a strained bicyclic system.

Table 4: Potential Intramolecular Interactions

| Interaction Type | Donor | Acceptor | Resulting Conformation |

|---|---|---|---|

| Hydrogen Bond | Hydroxyl Group (-OH) | Piperazine Nitrogen (N4) | Pseudo-ring structure |

| Hydrogen Bond | Piperazine N-H | Hydroxyl Oxygen (-OH) | Pseudo-ring structure |

Structure Activity Relationship Sar Studies of 4 Piperazin 1 Yl Butan 2 Ol Derivatives

Impact of Piperazine (B1678402) N-Substitution on Biological Interaction Profiles

The substituent attached to the N4-position of the piperazine ring in 4-(piperazin-1-yl)butan-2-ol derivatives plays a pivotal role in determining their biological activity and interaction profiles. Research has shown that modifications at this site significantly influence cytotoxicity, receptor binding, and selectivity. nih.govtandfonline.com

For instance, in a series of purine (B94841) derivatives, the nature of the N4-substituent on the piperazine moiety was found to have a substantial impact on cytotoxicity. nih.govtandfonline.com Similarly, studies on thiourea (B124793) derivatives incorporating a piperazine ring demonstrated that N-substitution was key to enhancing antiprotozoal potency and selectivity against Leishmania amazonensis. The introduction of the piperazine ring itself, compared to simpler amine structures, was a critical step in improving activity, with compound 5i (a piperazine thiourea derivative) showing an IC50 of 1.8 ± 0.5 µM. mdpi.com

The type of substituent—whether alkyl, acyl, or aryl—dramatically alters the compound's properties. In the development of acaricides, various substituents on the piperazine nitrogen were tested, with even a simple methyl group providing excellent control of T. urticae at low concentrations. researchgate.net In other contexts, such as antimicrobial agents, a series of N-aryl and N-alkyl piperazine derivatives were synthesized to explore their activity. mdpi.comresearchgate.net The synthesis of N,N'-disubstituted piperazines has also been a strategy to develop new antimicrobial agents, highlighting the versatility of N-substitution. mdpi.com

The table below summarizes the effect of different N-substituents on the biological activity of piperazine derivatives, based on findings from various studies.

| N-Substituent Type | Example Compound/Series | Biological Target/Activity | Key SAR Finding | Reference(s) |

| Substituted Phenyl | 1-(Aryl)-piperazine derivatives | α1-Adrenergic/5-HT1A Receptors | Aryl substituents are critical for affinity and selectivity. | nih.gov |

| Piperazine-proline | Amino steroid derivative 56 | Various Cancer Cell Lines | Showed potent antiproliferative activity, comparable to doxorubicin. | nih.govtandfonline.com |

| Methyl | Phenylpiperazine derivative 5 | Tetranychus urticae (mite) | A simple methyl group resulted in potent acaricidal activity. | researchgate.net |

| Piperazine Thiourea | Compound 5i | Leishmania amazonensis | The piperazine ring enhanced potency and selectivity over first-generation compounds. | mdpi.com |

Role of the Butanol Chain Length and Branching in Target Recognition

The four-carbon chain of the butanol moiety is a crucial linker element in this class of compounds, and its length, flexibility, and substitution pattern significantly affect target recognition and binding affinity. ijrrjournal.com Studies on various piperazine derivatives have consistently shown that the nature of this aliphatic chain is not merely a spacer but an active contributor to the pharmacophore.

In a series of ligands for the 5-HT1A receptor, a four-carbon chain was found to be optimal for activity when the terminal fragment was a heteroaryl group. ijrrjournal.com This suggests a specific spatial and conformational requirement for effective binding at this receptor. Research on dual-target ligands for mu opioid (MOR) and dopamine (B1211576) D3 receptors (D3R) also highlighted the importance of the linker. nih.gov In these hybrid molecules, a butyl linker, sometimes substituted with a hydroxyl group, was used to connect the pharmacophores for the two different receptors. The specific structure of this linker was essential for achieving the desired dual activity. nih.gov

Further investigations into long-chain 4-substituted piperazine derivatives as 5-HT₁A and 5-HT₇ receptor ligands examined chains of four or five methylene (B1212753) units. nih.gov The results indicated that chain length, in combination with the terminal fragment and aryl substituents, modulates the binding properties at these serotonin (B10506) receptors. nih.gov Changing the length and flexibility of the side chain has been shown to improve binding affinity at both MOR and DOR. ijrrjournal.com The n-butanol part itself has been noted for contributing strongly to the activity of certain substituted piperazine derivatives. scispace.com

The table below illustrates the influence of the linker chain on receptor affinity in piperazine derivatives.

| Chain Modification | Compound Series | Target Receptor(s) | Key SAR Finding | Reference(s) |

| Four-carbon chain | Heteroaryl-terminated piperazines | 5-HT1A | A four-carbon chain was found to be optimal for activity. | ijrrjournal.com |

| Four or five-carbon chain | Thienopyrimidine/Quinazoline piperazines | 5-HT₁A / 5-HT₇ | Chain length, in conjunction with other modifications, tunes receptor affinity. | nih.gov |

| Substituted butyl chain | MOR/D3R dual-target ligands | Mu Opioid (MOR) / Dopamine D3 (D3R) | A substituted butyl linker is critical for connecting pharmacophores and achieving dual activity. | nih.gov |

| Varied chain length/flexibility | 4-substituted piperazines | Mu Opioid (MOR) / Delta Opioid (DOR) | Altering chain length and flexibility significantly improved binding affinity at both receptors. | ijrrjournal.com |

These findings demonstrate that the butanol chain is a key structural element whose length and substitution pattern must be carefully optimized to ensure effective interaction with the intended biological target.

Stereochemical Configuration Effects on Biological Interactions

The presence of a chiral center at the 2-position of the butanol chain means that this compound derivatives can exist as (R)- and (S)-enantiomers. The stereochemical configuration at this position can have a profound effect on biological interactions, leading to differences in binding affinity, selectivity, and functional activity between enantiomers.

A significant finding in this area comes from the study of D3 receptor antagonists. nih.gov Researchers identified the first enantioselective D3 antagonists, (R)- and (S)-22 , derived from a this compound backbone. This work demonstrated that a binding region on the second extracellular loop of the receptor may play a role in producing both enantioselectivity and D3 receptor selectivity. nih.gov

Further work on D3 receptor ligands led to the enantioselective synthesis of (R)- and (S)-enantiomers of N-(4-(4-arylpiperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamides. nih.gov For example, compounds (R )-5 and (S )-5 were prepared and evaluated separately, revealing that the stereochemistry of the hydroxylated butyl linker was a critical component for achieving high D3R binding affinity and selectivity over the D2R. nih.gov The profiling of individual enantiomers of other piperazine derivatives has also been reported to be crucial, as they often possess distinct physicochemical and pharmacological properties. nih.gov

Optically active antifungal azoles containing a (2R,3S)-butan-2-ol moiety linked to a piperazine have also been synthesized, indicating the importance of stereochemistry in developing effective antifungal agents. mdpi.com

The table below highlights key findings regarding the stereochemical effects in related derivatives.

| Compound Enantiomers | Target | Key Finding | Reference(s) |

| (R)-22 and (S)-22 | Dopamine D3 Receptor | First reported enantioselective D3 antagonists in this class; enantioselectivity is more pronounced at D3 than D2 receptors. | nih.gov |

| (R)-5 and (S)-5 | Dopamine D3 Receptor | Stereochemistry of the 3-hydroxybutyl linker is critical for high D3R binding affinity and selectivity. | nih.gov |

| (-)-2 | Serotonin/Noradrenaline Transporters | The (-)-enantiomer possessed drug-like properties and high selectivity over a wide range of other receptors. | nih.gov |

| (2R,3S)-Azoles | Fungal pathogens | Synthesis of optically active derivatives underscores the importance of stereochemistry for antifungal activity. | mdpi.com |

These studies collectively affirm that the stereochemical configuration of the butan-2-ol moiety is a critical factor that can dictate the biological activity and selectivity of these compounds.

Influence of Terminal Substituents on Molecular Binding and Selectivity

Terminal substituents, typically located on an aryl or other cyclic group attached to the piperazine N4-position, are fundamental in modulating the binding affinity and selectivity of this compound derivatives. These substituents can engage in specific interactions with the target protein, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions, thereby fine-tuning the pharmacological profile of the entire molecule.

Studies on 1-arylpiperazine derivatives have systematically explored the influence of terminal substituents on α1-adrenoreceptor affinity and selectivity versus the 5-HT1A receptor. nih.gov The nature and position of substituents on the aryl ring were shown to be critical for differentiating between these two receptor types. For example, in a series of antifungal azoles, derivatives with a 3-trifluoromethyl substitution on the terminal phenyl ring of the piperazine demonstrated significant activity. researchgate.net

In the context of anticancer agents, the SAR of combretastatin-A4 piperazine conjugates indicated that a 4-chloro substitution on a terminal benzene (B151609) sulfonamide ring resulted in effective activity. tandfonline.com This activity was significantly diminished when the chloro group was replaced by other substituents like hydrogen, methyl, or methoxy (B1213986) groups. tandfonline.com Similarly, in another series of cytotoxic agents, various substituted benzoyl chlorides were reacted with a piperazine core to generate derivatives whose potency against cancer cell lines was dependent on the substitution pattern of the terminal aromatic ring. mdpi.com

The table below provides examples of how terminal substituents affect the biological properties of piperazine derivatives.

| Terminal Substituent | Compound Series | Target/Activity | Key SAR Finding | Reference(s) |

| 4-Chloro on Benzene Sulfonamide | Combretastatin-A4 conjugates | Anticancer | 4-Chloro substitution was critical for potent activity. | tandfonline.com |

| 3-Trifluoromethyl on Phenyl | Antifungal azole derivatives | Antifungal | This specific substitution pattern led to significant antifungal activity. | researchgate.net |

| 2-Ethoxyphenyl | Long-chain piperazines | 5-HT1A / 5-HT7 Receptors | 2-Ethoxyphenyl derivatives displayed nanomolar affinity for both receptors, acting as dual ligands. | nih.gov |

| Substituted Benzoyl Groups | 1-(4-chlorobenzhydryl)piperazines | Cytotoxicity (Cancer Cells) | The substitution on the terminal benzoyl ring modulated the cytotoxic potency. | mdpi.com |

This evidence highlights that the terminal region of these molecules provides a crucial interaction domain with biological targets, and rational modification of substituents in this area is a powerful strategy for optimizing molecular binding and achieving desired selectivity.

Scaffold Hopping and Bioisosteric Replacements in Related Piperazine Derivatives

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to modify a lead compound to improve its properties while retaining its biological activity. mdpi.comresearchgate.net A bioisostere is a chemical group that can replace another group without significantly changing the molecule's biological function. cambridgemedchemconsulting.com This approach is widely applied to piperazine-containing compounds to enhance potency, alter pharmacokinetics, reduce toxicity, or generate novel intellectual property. mdpi.comresearchgate.net

The piperazine ring itself is often a target for bioisosteric replacement. Because of its basicity and solubility, it is a privileged structure in drug design, but sometimes replacing it can offer advantages. researchgate.net For example, in the development of anti-HIV agents, a computational approach suggested that replacing a piperazine group with a dipyrrolidine moiety would be a viable scaffold hop. mdpi.com In other work, the 3,8-diazabicyclo[3.2.1]octane core has been successfully used as a bioisostere of the piperazine ring. researchgate.net Such non-classical bioisosteres can significantly alter the chemotype of a drug candidate while preserving its interaction with the target. mdpi.com

Scaffold hopping can also involve more significant structural changes. For instance, in the development of PHD-1 HIF inhibitors, a piperazine was found to be poorly effective, whereas a cyano-piperidine proved to be a more potent, albeit still suboptimal, replacement. blumberginstitute.org This process of exploring different core structures is essential for navigating chemical space and identifying novel, improved therapeutic agents. mdpi.comresearchgate.net

The table below lists some bioisosteric replacements for the piperazine ring.

| Original Scaffold/Group | Bioisosteric Replacement | Compound Class / Target | Outcome of Replacement | Reference(s) |

| Piperazine | Dipyrrolidine | Anti-HIV-1 Therapeutics | Identified as a viable scaffold hop to create a novel core structure. | mdpi.com |

| Piperazine | 3,8-Diazabicyclo[3.2.1]octane | General Drug Design | Considered a contemporary bioisostere for the piperazine ring. | researchgate.net |

| Phenyl Ring | Piperidine (B6355638) | PHD-1 HIF Inhibitors | Potency was retained while the cLogP was reduced, indicating improved properties. | blumberginstitute.org |

Computational and Theoretical Chemistry Applications for 4 Piperazin 1 Yl Butan 2 Ol Analogs

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nanobioletters.comtandfonline.com This method is widely used to forecast the binding mode and affinity of small molecules, such as piperazine (B1678402) derivatives, within the active site of a biological target. acs.orgmdpi.com

The analysis of binding poses reveals how a ligand orients itself within a protein's binding pocket to achieve maximum stability. The stability of these complexes is governed by a network of intermolecular interactions. For piperazine analogs, these interactions commonly include hydrogen bonds, hydrophobic interactions, and pi-stacking.

For instance, docking studies of various piperazine derivatives have identified key interactions that drive binding affinity. The nitrogen atoms within the piperazine ring are frequently involved in crucial interactions. nih.govmdpi.com In studies involving piperidine (B6355638)/piperazine-based compounds, the protonated nitrogen atom of the ring often forms a bidentate salt bridge with acidic residues like glutamate (B1630785) (Glu) and aspartate (Asp) in the target protein. nih.gov Furthermore, a π–cation interaction between the ionized nitrogen atom and aromatic residues such as phenylalanine (Phe) can further stabilize the ligand. nih.gov

The specific nature of the interaction network is highly dependent on the substituents attached to the piperazine core and the topology of the receptor's active site. Docking studies on thiazolylhydrazine-piperazine derivatives targeting the monoamine oxidase A (MAO-A) enzyme showed that active compounds positioned themselves correctly within the enzyme's cavity, close to the FAD cofactor. mdpi.com Similarly, research on Schiff-based piperazine compounds targeting proteins from S. aureus revealed both van der Waals interactions with residues like SER149 and ASP147, and hydrogen bond interactions with ARG148. nanobioletters.com In another study, phenylpiperazine derivatives targeting DNA topoisomerase II were found to form hydrogen bonds with aspartate residues. mdpi.com These detailed interaction maps are critical for understanding the structural basis of a compound's activity and for guiding future structural modifications to enhance potency and selectivity.

A key output of molecular docking simulations is the binding energy, a score that estimates the strength of the ligand-receptor interaction. neliti.com A more negative binding energy value typically indicates a more stable and favorable interaction. This metric is used to rank and prioritize compounds for further experimental testing. tandfonline.com

Studies on various piperazine analogs have demonstrated a strong correlation between predicted binding energies and observed biological activity. For example, in a study of N-phenyl piperazine derivatives as potential antidiabetic agents, compounds P6, P7, and P22 showed strong binding energies of –8.44, –8.37, and –8.49 kcal/mol, respectively, against the α-amylase enzyme. biomedpharmajournal.org In another investigation of Schiff-based piperazines as antibacterial agents, the lead compound exhibited a binding energy (Glide Energy) of -49.97 kcal/mol against the S. aureus protein (PDB ID: 6FTB). nanobioletters.com

The following table summarizes the predicted binding energies for several piperazine analogs against different protein targets, as reported in various docking studies.

| Compound/Analog | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Reference |

| Phenylpiperazine Derivative (P6) | α-Amylase | -8.44 | - | biomedpharmajournal.org |

| Phenylpiperazine Derivative (P7) | α-Amylase | -8.37 | - | biomedpharmajournal.org |

| Phenylpiperazine Derivative (P22) | α-Amylase | -8.49 | - | biomedpharmajournal.org |

| Schiff-based Piperazine | S. aureus (6FTB) | -7.558 | -49.97 | nanobioletters.com |

| Piperazine-Chalcone Hybrid (Ve) | VEGFR-2 | -7.9154 | - | tandfonline.com |

| Piperazine-Chalcone Hybrid (VIa) | VEGFR-2 | -7.8643 | - | tandfonline.com |

| Piperazine-Chalcone Hybrid (Vd) | VEGFR-2 | -7.7118 | - | tandfonline.com |

These predicted energies provide valuable insights, suggesting that specific structural motifs on the piperazine scaffold can lead to highly favorable interactions with biological targets. tandfonline.combiomedpharmajournal.org

Analysis of Binding Poses and Interaction Networks

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to investigate the electronic structure, stability, and reactivity of molecules. tandfonline.com Methods like Density Functional Theory (DFT) are particularly useful for analyzing the properties of piperazine derivatives. tandfonline.comjksus.org

Density Functional Theory (DFT) is a computational method used to determine the electronic structure of molecules. jksus.org It is widely applied to optimize the molecular geometry, finding the most stable three-dimensional arrangement of atoms (the ground state). jksus.orgnih.gov This optimized structure is crucial as it represents the most likely conformation of the molecule and serves as the starting point for further calculations, such as molecular docking and spectroscopic analysis. dergipark.org.trnih.gov

For various piperazine derivatives, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), have been performed to predict bond lengths, bond angles, and dihedral angles. nih.govdergipark.org.trnih.gov These theoretical calculations have shown good agreement with experimental data where available, validating the accuracy of the computational models. jksus.org The total energy calculated through DFT also provides a measure of the molecule's stability. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. dergipark.org.trdergipark.org.tr The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nanobioletters.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. biomedpharmajournal.orgtandfonline.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to intramolecular charge transfer. biomedpharmajournal.orgnih.gov

For piperazine derivatives, FMO analysis helps to explain their biological activities. nih.gov For instance, in a study of N-phenyl piperazine derivatives, compound P6 had a HOMO of -5.4864 eV and a LUMO of -1.3908 eV, resulting in an energy gap of 4.0956 eV. biomedpharmajournal.org In another analysis of favipiravir (B1662787) derivatives featuring a piperazine ring, the HOMO-LUMO gaps varied, with the most reactive compound having a gap of 2.84 eV and the most stable having a gap of 4.21 eV. nih.gov The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attacks. dergipark.org.tr

The table below presents FMO data for selected piperazine analogs.

| Compound/Analog | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Phenylpiperazine Derivative (P6) | -5.4864 | -1.3908 | 4.0956 | biomedpharmajournal.org |

| Phenylpiperazine Derivative (P7) | -5.4921 | -1.8327 | 3.6594 | biomedpharmajournal.org |

| Phenylpiperazine Derivative (P22) | -5.2478 | -1.2471 | 4.0007 | biomedpharmajournal.org |

| Favipiravir Derivative (F4) | - | - | 2.84 | nih.gov |

| Favipiravir Derivative (F1) | - | - | 4.21 | nih.gov |

| 1-(4-Fluorophenyl)piperazine | - | - | 4.99 | dergipark.org.tr |

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the distribution of electron density in a molecule, providing a detailed picture of chemical bonding and electron delocalization. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which align with the familiar Lewis structure concept. uni-muenchen.de

For piperazine derivatives, NBO analysis has been used to identify significant intramolecular charge transfer (ICT) events. nih.gov These interactions, such as those between a lone pair on a nitrogen or oxygen atom and an adjacent antibonding orbital (e.g., n → σ* or n → π*), are crucial for stabilizing the molecular structure. grafiati.comresearchgate.net For example, in N,N-diethyl-4-methylpiperazine-1-carboxamide, NBO analysis confirmed the occurrence of ICT by quantifying the electron density in antibonding orbitals and the associated delocalization energies. nih.gov This analysis provides fundamental insights into the electronic effects that govern the molecule's structure and reactivity. dergipark.org.tr

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations offer a powerful lens to observe the behavior of ligand-receptor complexes over time at an atomic level. For analogs of 4-(Piperazin-1-yl)butan-2-ol, MD simulations are employed to assess the stability of predicted binding poses and to explore the conformational landscape of the ligand within the receptor's binding site. nih.govnih.gov

Research on various piperazine derivatives illustrates the utility of this technique. For instance, MD simulations have been used to confirm the stability of arylpiperazine derivatives docked into homology models of the 5-HT1A serotonin (B10506) receptor. nih.gov These simulations, often run for hundreds of nanoseconds, can reveal whether a ligand remains stably bound in its initial predicted orientation or if it undergoes significant conformational changes. acs.orgnih.gov In a study on phenyl-piperazine scaffolds as eIF4A1 inhibitors, MD simulations lasting up to 3 microseconds were used to recreate the opening and closing of the helicase upon ATP binding and to evaluate the binding energetics of hit compounds. acs.orgnih.gov The stability of the ligand-receptor complex is often quantified by analyzing metrics like the root-mean-square deviation (RMSD) of the ligand and key protein residues over the course of the simulation. nih.gov

Furthermore, MD simulations are critical for understanding the role of ligand flexibility. A study on piperazine derivatives as HIV-1 gp120 inhibitors highlighted that the conformational adaptability of these molecules upon binding is a more significant factor for inhibitory activity than often assumed. nih.gov By combining molecular docking with MD simulations and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) calculations, researchers can predict binding modes and inquire about the conformational adjustments necessary for potent inhibition. nih.govresearchgate.net For example, simulations of 1-phenyl-piperazine (PP) and its hydroxylated analog (3-OH-PP) in the human serotonin transporter (hSERT) showed that while the initial binding poses were stable on a 30-nanosecond timescale, the flexibility of the piperazine ring differed between the two analogs, indicating distinct conformational dynamics upon binding. nih.gov

These simulations provide crucial insights that static docking models cannot, such as identifying key interactions with specific amino acid residues that stabilize the complex and observing the dynamic nature of the binding pocket. nih.govnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comtandfonline.com For analogs of this compound, QSAR models serve as predictive tools to estimate the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates and streamlining the drug discovery process. nih.govnih.gov

Both two-dimensional (2D) and three-dimensional (3D) QSAR approaches have been successfully applied to various series of piperazine derivatives.

2D-QSAR models correlate biological activity with physicochemical descriptors calculated from the 2D structure of the molecules. These descriptors can include electronic properties (like HOMO/LUMO energies), topological indices, and constitutional parameters (such as the number of certain atoms or bonds). mdpi.comnih.govbenthamopen.com For example, a 2D-QSAR study on aryl alkanol piperazine derivatives with antidepressant activities developed statistically significant models using descriptors like dipole moment, polar surface area, and Highest Occupied Molecular Orbital (HOMO) energy to predict inhibition of serotonin and noradrenaline reuptake. nih.gov Another study on piperazine and keto piperazine derivatives as renin inhibitors found that constitutional descriptors such as the sum of atomic van der Waals volumes (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO) were vital for describing their inhibitory activity. benthamopen.com The quality of these models is typically assessed by statistical parameters like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). benthamopen.comingentaconnect.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D arrangement of the molecules. njit.edukoreascience.kr These methods require aligning a set of molecules and calculating steric and electrostatic fields around them. koreascience.kr The resulting field values are then correlated with biological activity. A 3D-QSAR study on alkylpiperazine derivatives as GSK-3β inhibitors yielded a robust model with a high conventional determination coefficient (R² of 0.95) and good predictive capability (leave-one-out cross-validation Q² of 0.56). ekb.eg Similarly, a CoMFA model for piperidine and piperazine derivatives as acetylcholinesterase inhibitors showed a high r² of 0.947, proving more favorable than the corresponding 2D-QSAR model. ingentaconnect.comnih.gov The results of 3D-QSAR are often visualized as contour maps, which highlight regions where steric bulk or specific electrostatic properties are predicted to increase or decrease activity, providing direct visual cues for structural modification. nih.govkoreascience.kr

Table 1: Comparison of QSAR Model Statistics for Piperazine Derivatives This table presents a selection of statistical results from various QSAR studies on piperazine analogs, illustrating the predictive power of the generated models.

| QSAR Type | Target/Activity | r² (Correlation Coefficient) | q² (Cross-Validation) | Key Findings/Descriptors | Reference |

|---|---|---|---|---|---|

| 2D-QSAR | Renin Inhibition | 0.846 | 0.818 | Constitutional descriptors (Sv, nDB, nO) play a vital role. | benthamopen.com |

| 2D-QSAR | Antidepressant Activity | >0.924 | >0.870 | Dipole-mag, HOMO, S_sssCH, Jurs-PNSA-3 influence activity. | nih.gov |

| 3D-QSAR (CoMFA) | Acetylcholinesterase Inhibition | 0.947 | >0.5 | CoMFA model was more favorable than the 2D-QSAR model. | ingentaconnect.comnih.gov |

| 3D-QSAR (CoMFA) | Antihistamine/Antibradykinin | 0.962 / 0.995 | 0.532 / 0.539 | Electrostatic and steric factors, but not hydrophobicity, were correlated with effect. | koreascience.kr |

| 3D-QSAR | GSK-3β Inhibition | 0.95 | 0.56 | Model showed robustness and good predictive capability. | ekb.eg |

| 3D-QSAR (CoMFA/CoMSIA) | Dopamine (B1211576)/Serotonin Transporter Selectivity | 0.685 | 0.508 | A predictive model was developed for highly flexible GBR 12909 analogs. | njit.edu |

Pharmacophore modeling is a cornerstone of ligand-based drug design that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. acs.orgnih.gov Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly search large chemical databases for novel compounds that match the pharmacophore, a process known as virtual screening. nih.govmdpi.com

For piperazine-based compounds, this approach has been highly effective. A study on piperidine- and piperazine-based CCR5 antagonists developed a predictive pharmacophore model consisting of two hydrogen bond acceptors and three hydrophobic features. acs.org This model, which had a high correlation coefficient (r = 0.920), was successfully used to classify active and inactive molecules and was validated against a diverse set of known antagonists, demonstrating its utility as a tool for virtual screening. acs.org

The process often begins with a set of known active ligands (a training set) to generate one or more hypotheses. acs.org These models are then validated to ensure they are statistically significant and not a result of chance correlation, often using techniques like CatScramble. acs.org The validated pharmacophore can then be used to screen libraries containing millions of compounds to identify a smaller, more manageable set of "hits" for further investigation, such as molecular docking or in vitro testing. mdpi.comresearchgate.netscirp.org This significantly enriches the proportion of active compounds in the set to be tested experimentally compared to random screening. nih.gov In some cases, hybrid pharmacophore models are developed using information from both the ligand and the receptor structure (derived from MD simulations) to create a more refined search query. plos.org This integrated approach of pharmacophore modeling and virtual screening has proven to be a powerful strategy for discovering new chemical entities with desired biological activity for a wide range of targets. nih.govacs.org

In Vitro Investigations of 4 Piperazin 1 Yl Butan 2 Ol and Analogs with Biological Targets

Receptor Binding Affinity Studies

The interaction of 4-(piperazin-1-yl)butan-2-ol and its derivatives with various receptors, particularly those implicated in neuropsychiatric disorders, has been a subject of extensive research. These studies are crucial for understanding the compounds' mechanisms of action and for guiding the design of more selective and potent molecules.

Dopamine (B1211576) Receptor Subtype Interactions (e.g., D3, D4)

The dopamine D2-like receptor family, which includes the D2, D3, and D4 subtypes, is a significant target for the treatment of conditions like schizophrenia and substance abuse. nih.gov The high degree of similarity between the D2 and D3 receptors, however, presents a challenge in developing subtype-selective ligands. acs.org

Research has focused on modifying the arylpiperazine moiety of these compounds to enhance affinity and selectivity for the D3 receptor. For instance, analogs of this compound have been synthesized and evaluated for their binding affinities at human D2, D3, and D4 receptors. nih.gov Studies on N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides, which share a similar structural backbone, have revealed compounds with high affinity for the D3 receptor (Ki = 1 nM) and approximately 400-fold selectivity over the D2 receptor. nih.gov

The introduction of specific substituents on the phenyl ring of the piperazine (B1678402) has been shown to influence binding affinity. For example, 2,3-dichlorophenyl and 2-methoxyphenyl substitutions have been explored. nih.govacs.org The 2-methoxyphenylpiperazine derivative, compound 7 , demonstrated a nearly 3-fold increase in affinity for the D3 receptor compared to the unsubstituted phenylpiperazine analog. acs.org However, this also resulted in a 10-fold higher affinity for the D2 receptor, thereby reducing D2/D3 selectivity. acs.org In contrast, the 2,3-dichlorophenylpiperazine analog, compound 8 , exhibited the highest D3 receptor affinity in the subnanomolar range. acs.org

Furthermore, enantioselectivity has been observed in certain derivatives. The R- and S-enantiomers of some N-(4-(4-(aryl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides have shown differential binding affinities for D3 and D2 receptors, highlighting the importance of stereochemistry in ligand-receptor interactions. nih.gov

Table 1: Binding Affinities (Ki, nM) of Selected Piperazine Analogs at Dopamine Receptor Subtypes

| Compound | Arylpiperazine Moiety | D2R Ki (nM) | D3R Ki (nM) | D4R Ki (nM) | D2/D3 Selectivity |

|---|---|---|---|---|---|

| 6 | Phenylpiperazine | 56 | 9.8 | - | 5.7 |

| 7 | 2-Methoxyphenylpiperazine | 5.4 | 3.5 | - | 1.5 |

| 8 | 2,3-Dichlorophenylpiperazine | 26 | 0.46 | - | 56 |

| R-22 | 2-Methoxyphenylpiperazine | 295 | 0.53 | - | ~556 |

| S-22 | 2-Methoxyphenylpiperazine | - | - | - | - |

Serotonin (B10506) Receptor Modulation

The long-chain arylpiperazine scaffold is a versatile template for designing ligands that target both serotonin and dopamine receptors. nih.govresearchgate.net This dual activity is often sought after for the treatment of complex neuropsychiatric disorders like schizophrenia and autism spectrum disorder. nih.govtandfonline.comrsc.org

Analogs of this compound have been investigated for their affinity towards various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7. nih.govresearchgate.net The affinity profile can be tuned by modifying the arylpiperazine moiety, the linker length, and the terminal fragment of the molecule. nih.govacs.org For instance, certain 1-[2-(4-methoxyphenyl)phenyl]piperazine derivatives have shown Ki values in the range of 6.69–91.7 nM at the 5-HT7 receptor. acs.org

The nature of the substituent on the arylpiperazine ring significantly impacts the affinity for serotonin receptors. In a series of novel multi-target ligands based on indazole and piperazine scaffolds, compounds were evaluated for their affinity at D2, 5-HT1A, and 5-HT2A receptors. tandfonline.com The introduction of a substituent at the ortho position of the phenyl ring was found to be a favorable modification for binding to the dopamine D2 receptor. tandfonline.com

Furthermore, functional assays have been conducted to determine the efficacy of these compounds at serotonin receptors. Some compounds have been identified as 5-HT1A receptor agonists, which can be beneficial in alleviating certain symptoms of Parkinson's disease. thieme-connect.com The development of selective 5-HT2C modulators has also been a focus, with optically active pyrimidine (B1678525) derivatives showing promise. mdpi.com

Table 2: Binding Affinities (Ki, nM) of Selected Piperazine Analogs at Serotonin Receptor Subtypes

| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT7 Ki (nM) |

|---|---|---|---|

| Compound 1 | - | - | - |

| Compound 10 | - | - | - |

| Compound 11 | - | - | - |

| 9b | 23.9 | 39.4 | 45.0 |

| 12a | 41.5 | 315 | 42.5 |

Data represents a selection from various studies and may not be from a single comparative analysis. nih.govresearchgate.nettandfonline.com

Enzyme Inhibition Profiling

Beyond receptor interactions, the ability of this compound and its analogs to inhibit specific enzymes is another critical aspect of their pharmacological characterization. This section explores their inhibitory effects on acetylcholinesterase, matrix metalloproteinases, and human neutrophil elastase.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE is a therapeutic strategy for Alzheimer's disease, as it can help to alleviate the cognitive symptoms associated with the disease by increasing the levels of acetylcholine in the brain. nih.govnih.gov

Several piperazine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity. nih.govnih.gov In one study, a series of 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and tested. nih.gov While none of the synthesized compounds surpassed the inhibitory potency of the reference drug donepezil, they did exhibit a range of inhibitory activity, with IC50 values from 16.42 ± 1.07 µM to 63.03 ± 4.06 µM. nih.gov The compound with a 4-fluorophenyl moiety was the most potent in this series. nih.gov

Virtual screening and molecular docking studies have also been employed to identify piperazine derivatives with the potential to inhibit human acetylcholinesterase. nih.govresearchgate.net These computational approaches help in understanding the binding interactions at the catalytic and peripheral anionic sites of the enzyme. nih.govresearchgate.net

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Phthalimide-Piperazine Derivatives

| Compound | R-group | IC50 (µM) ± SD |

|---|---|---|

| 4a | Phenyl | 24.11 ± 2.14 |

| 4b | 4-Fluorophenyl | 16.42 ± 1.07 |

| 4c | 4-Chlorophenyl | 20.31 ± 1.58 |

| 4d | 4-Bromophenyl | 31.18 ± 3.11 |

| 4e | 4-Nitrophenyl | 63.03 ± 4.06 |

| Donepezil | - | 0.41 ± 0.09 |

Data from a study on phthalimide-based acetylcholinesterase inhibitors. nih.gov

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.govnih.gov Overactivity of MMPs is implicated in various pathological conditions, including cancer metastasis and arthritis. nih.govnih.gov

A new class of cyclic MMP inhibitors derived from dl-piperazinecarboxylic acid has been developed. nih.gov These inhibitors incorporate a hydroxamic acid group to chelate the catalytic zinc ion, a sulfonamide group to occupy the S1' pocket of the enzyme, and various functional groups at the 4N-position of the piperazine ring to optimize potency. nih.gov One such inhibitor, compound 20 , demonstrated high affinity for MMPs 1, 3, 9, and 13, with IC50 values of 24, 18, 1.9, and 1.3 nM, respectively. nih.gov X-ray crystallography of this inhibitor co-crystallized with MMP-3 provided detailed insights into the binding interactions. nih.gov

Human Neutrophil Elastase (HNE) Inhibition

Human neutrophil elastase (HNE) is a serine protease released by neutrophils during inflammation. acs.org It has a broad substrate specificity and can degrade various structural proteins. acs.org An imbalance between HNE and its endogenous inhibitors can lead to tissue damage, as seen in conditions like emphysema. acs.org

While direct studies on this compound as an HNE inhibitor are limited, research on related structures provides valuable insights. For example, a competitive HNE inhibitor, referred to as Neutrophil elastase inhibitor 4, has an IC50 of 42.30 nM and a Ki of 8.04 nM. medchemexpress.com The development of orally active, nonpeptidic HNE inhibitors has been a focus, with compounds containing an α-keto-1,3,4-oxadiazole moiety showing promise. acs.org

GlcN-6-P Synthase Inhibition

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a well-established target for the development of antimicrobial agents due to its crucial role in the hexosamine biosynthesis pathway, which is essential for the formation of the microbial cell wall. nih.govnih.gov This enzyme catalyzes the reaction between L-glutamine and D-fructose-6-phosphate to produce D-glucosamine-6-phosphate and L-glutamate. nih.gov The inhibition of GlcN-6-P synthase can disrupt this pathway, leading to a compromise in the structural integrity of the microbial cell.

The inhibitors of GlcN-6-P synthase can be categorized into several groups, including substrate analogues, transition state or intermediate analogues, and compounds that bind outside the active center. nih.gov Molecular modeling studies have been instrumental in the design of potent and selective inhibitors of this enzyme. nih.gov For example, detailed analyses of the glutamine-binding site of GlcN-6-P synthase have revealed structural differences compared to other related enzymes, which has been exploited for the design of selective inhibitors. nih.gov Although no specific inhibitory concentrations or detailed mechanistic data for this compound are available, the exploration of piperazine derivatives as a class suggests a potential avenue for future research into their effects on this important antimicrobial target. researchgate.netmdpi.com

RNA-dependent RNA Polymerase (RdRp) Inhibition

The RNA-dependent RNA polymerase (RdRp) is a vital enzyme for the replication of RNA viruses, making it a prime target for the development of antiviral therapies. nih.gov The inhibition of RdRp can halt the viral replication cycle, thereby controlling the infection.

Direct experimental studies on the inhibition of RdRp by this compound have not been reported. However, a computational study has explored the potential of a structurally related analog, 1-(4-((2S,3S)-3-amino-2-hydroxy-4-phenylbutyl)piperazin-1-yl)-3-phenylurea, as an inhibitor of the SARS-CoV-2 RdRp. nih.govresearchgate.net This in silico investigation utilized molecular docking to predict the binding of the compound to the enzyme's active site. nih.govresearchgate.net The study suggested that this piperazine derivative could competitively block the binding of ATP to the RdRp, a critical step for RNA synthesis. nih.gov

The aforementioned computational study identified 1-(4-((2S,3S)-3-amino-2-hydroxy-4-phenylbutyl)piperazin-1-yl)-3-phenylurea from a library of molecules based on 3-amino-4-phenylbutan-2-ol (B13248511) and piperazine pharmacophores. nih.govresearchgate.net This compound exhibited a high docking score and favorable binding free energy compared to the control drug, remdesivir (B604916) triphosphate. nih.gov These computational predictions suggest that compounds with a piperazinyl-butanol scaffold may have the potential to act as RdRp inhibitors, warranting further experimental validation to confirm their activity and elucidate their precise mechanism of action. nih.govresearchgate.net The general strategy of targeting RdRp has been successful for other viral infections, with several nucleotide analogs approved for clinical use. nih.gov

Mechanistic Insights into In Vitro Biological Activity at the Molecular Level

Ligand-Protein Interaction Mechanisms

Understanding the specific interactions between a ligand and its protein target at the molecular level is fundamental to rational drug design. While the precise binding mode of this compound with its potential biological targets is not specifically detailed in the literature, studies on closely related analogs provide valuable insights into the potential ligand-protein interaction mechanisms.

Research on a series of 4-phenylpiperazine derivatives targeting the dopamine D3 receptor (D3R) has shed light on the key interactions that drive binding affinity and functional activity. nih.gov In these analogs, the 4-phenylpiperazine moiety typically occupies the orthosteric binding site (OBS). nih.gov A crucial interaction observed for analogs with a hydroxyl group on the butyl linker, similar to the structure of this compound, is the formation of a hydrogen bond between the linker's hydroxyl group and the side chain of a highly conserved aspartate residue (Asp1103.32) within the binding pocket. nih.gov This interaction appears to be a significant contributor to the binding of these ligands.

Furthermore, molecular docking studies of other piperazine-containing compounds with dopamine and serotonin receptors have revealed the importance of π-π stacking interactions between the phenyl group of the piperazine moiety and aromatic residues, such as phenylalanine and tryptophan, in the receptor's binding site. tandfonline.com The protonated piperazine nitrogen is also often involved in a salt bridge with an acidic residue, like aspartate, which is a common feature in the binding of aminergic G-protein-coupled receptor (GPCR) ligands. tandfonline.com

In a different context, an in silico study of a piperazine-bis(3-amino-4-phenylbutan-2-ol) derivative, a hydroxyethylamine-based analog, predicted its binding to the colchicine (B1669291) site of tubulin. researchgate.net The binding was stabilized by non-covalent hydrophobic interactions between the phenyl rings of the ligand and nonpolar amino acid residues, as well as hydrogen bonding with polar residues in the binding pocket. researchgate.net These examples from related compounds illustrate that the this compound scaffold has the potential to engage in a variety of stabilizing interactions, including hydrogen bonds, ionic interactions, and hydrophobic contacts, which will ultimately depend on the specific topology and amino acid composition of the target protein's binding site.

Exploration of Allosteric Modulation

Allosteric modulators offer a sophisticated mechanism of regulating protein function by binding to a site topographically distinct from the orthosteric site, where the endogenous ligand binds. nih.gov This can lead to a change in the protein's conformation, which in turn modulates the binding or efficacy of the orthosteric ligand. nih.gov Piperazine derivatives have been identified as allosteric modulators for a variety of receptors. biorxiv.orgnih.gov

While there is no direct evidence of this compound acting as an allosteric modulator, the broader class of piperazine-containing molecules has demonstrated such activity. For example, certain piperazine derivatives have been characterized as allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). biorxiv.org These modulators can be negative allosteric modulators (NAMs), which inhibit receptor function, or positive allosteric modulators (PAMs), which enhance it. biorxiv.org The development of allosteric modulators for adenosine (B11128) receptors has also been an active area of research, with some piperazine-containing compounds showing promise. nih.gov

Allosteric modulators present several advantages over traditional orthosteric ligands, including the potential for greater subtype selectivity and a more physiological mode of action, as their effect is often dependent on the presence of the endogenous agonist. nih.gov This can lead to a reduced incidence of on-target side effects. nih.gov The exploration of allosteric modulation by piperazine derivatives is an expanding field. acs.org Although specific data for this compound is lacking, its structural components are present in known allosteric modulators, suggesting that this is a potential mechanism of action that could be investigated in future studies. The identification of a distinct allosteric binding pocket could open new avenues for the therapeutic application of this chemical scaffold. nih.gov

Analytical and Spectroscopic Characterization Techniques in Research of 4 Piperazin 1 Yl Butan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-(Piperazin-1-yl)butan-2-ol, ¹H and ¹³C NMR are the most relevant, while ³¹P NMR is not applicable due to the absence of phosphorus in the molecule.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal. Analysis of derivatives such as N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide reveals characteristic chemical shifts for the carbons in the butyl chain and the piperazine (B1678402) ring. nih.gov For the related (S)-4-(Morpholin-4-yl)butan-2-ol, the ¹³C NMR spectrum in CDCl₃ shows signals at δ 22.5 (-CH₃), 33.0 (-CH₂-), 53.7 (piperazine C), 58.1 (piperazine C), 66.8 (-CH-OH), and 69.6 (-CH₂-N) ppm. mdpi.com Based on this, the ¹³C NMR spectrum of this compound is expected to show signals for the methyl carbon, the two methylene (B1212753) carbons of the butyl chain, the methine carbon bearing the hydroxyl group, and the two distinct carbons of the piperazine ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogues

| Atom | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| CH₃ -CH(OH)- | Doublet | ~23 |

| -CH(O H)- | Multiplet, broad singlet for OH | ~67 |

| -CH(OH)-CH₂ -CH₂- | Multiplet | ~38 |

| -CH₂-CH₂ -N | Multiplet | ~59 |

| Piperazine -CH₂ -N-CH₂ - | Multiplet | ~54 |

| Piperazine -CH₂ -NH-CH₂ - | Multiplet | ~46 |

| Piperazine -NH | Broad Singlet | N/A |

Note: The predicted values are based on data from structurally similar compounds and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular weight can be precisely determined using high-resolution mass spectrometry (HRMS). While specific data for the parent compound is not available, analysis of its hydrochloride salt precursor, 4-(piperazin-1-yl)butan-2-one hydrochloride, provides insight into the expected mass. fluorochem.co.uk

The fragmentation of this compound under electron ionization (EI) would likely involve cleavage of the C-C bonds in the butyl chain and fragmentation of the piperazine ring. The fragmentation of butan-2-ol typically shows a prominent peak from the loss of a methyl or ethyl group. nih.gov Piperazine derivatives often exhibit fragmentation patterns involving the cleavage of the bonds adjacent to the nitrogen atoms. tandfonline.com Therefore, the mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and fragment ions corresponding to the loss of a methyl group, a water molecule from the alcohol, and fragments arising from the piperazine ring.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Description |

| [M]⁺ | 172 | Molecular Ion |

| [M - CH₃]⁺ | 157 | Loss of a methyl group |

| [M - H₂O]⁺ | 154 | Loss of a water molecule |

| [C₅H₁₁N₂]⁺ | 99 | Cleavage of the butyl chain |

| [C₄H₉N]⁺ | 71 | Piperazine ring fragment |

Note: These are predicted fragmentation patterns. Actual results may vary based on the ionization method and instrument conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, and C-N functional groups.

Data from the analogous compound (S)-4-(Morpholin-4-yl)butan-2-ol shows a broad absorption band around 3389 cm⁻¹ corresponding to the O-H stretching of the alcohol group. mdpi.com The spectrum also displays C-H stretching vibrations around 2961 and 2852 cm⁻¹. For this compound, a similar broad O-H stretch is expected. Additionally, the presence of the secondary amine (N-H) in the piperazine ring should give rise to a stretching vibration, typically in the range of 3300-3500 cm⁻¹, which may overlap with the O-H band. The C-N stretching vibrations of the piperazine ring and the butyl chain are expected to appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |

| N-H Stretch (Amine) | 3300-3500 | Moderate |

| C-H Stretch (Alkyl) | 2850-2960 | Strong |

| C-O Stretch (Alcohol) | 1050-1150 | Strong |

| C-N Stretch (Amine) | 1000-1300 | Moderate |

Note: Predicted values are based on typical functional group absorption ranges and data from similar compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound and for separating enantiomers.

For purity analysis, a reversed-phase HPLC method would typically be employed. While a specific method for this compound is not detailed in the provided sources, methods for related compounds often use a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. google.com

Since this compound is a chiral molecule, chiral HPLC is essential for determining the enantiomeric excess (ee). The separation of enantiomers is achieved using a chiral stationary phase (CSP). Research on related chiral alcohols and piperazine derivatives demonstrates the successful use of chiral columns, such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD, Chiralpak AD-H), for enantiomeric separation. nih.govrsc.orgnih.gov The mobile phase is typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol). nih.govrsc.org The determination of enantiomeric excess is critical in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other may be inactive or cause adverse effects. sigmaaldrich.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers.

While there are no published crystal structures for this compound itself, the crystal structure of a derivative, N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (S-22), has been determined. nih.gov This analysis confirmed the S-configuration of the hydroxylated carbon atom in the butyl chain. nih.gov Such studies on derivatives are invaluable for confirming the stereochemistry of synthetic intermediates and final products. The solid-state structure reveals detailed information about intermolecular interactions, such as hydrogen bonding, which influences the crystal packing and physical properties of the compound. For this compound, hydrogen bonding involving the hydroxyl group and the piperazine nitrogens would be expected to play a significant role in its crystal lattice.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Piperazin-1-yl)butan-2-ol derivatives in receptor-targeted drug design?

- Methodological Answer : Derivatives are synthesized via coupling reactions using 1,1′-carbonyldiimidazole (CDI) or amidation protocols. For example, enantiomerically pure derivatives are prepared by reacting oxiranes (e.g., (R)- or (S)-2-ethyloxiranes) with 1-(2,3-dichlorophenyl)piperazine under reflux, followed by ring-opening reactions to form chiral synthons . Yield optimization often involves recrystallization from ethanol or other solvents, with typical yields ranging from 70% to 85% .

Q. How is the structural integrity of this compound derivatives confirmed post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR, H and C) and X-ray crystallography are used to verify stereochemistry and purity. High-performance liquid chromatography (HPLC) with chiral columns ensures enantiopurity, while melting point analysis and elemental composition (e.g., C, H, N) validate bulk purity .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer : Consult Safety Data Sheets (SDS) for specific guidelines. General precautions include using personal protective equipment (PPE), ensuring adequate ventilation, and avoiding inhalation or skin contact. In case of exposure, wash affected areas with water for ≥15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. What strategies resolve enantiomeric resolution challenges in synthesizing chiral this compound derivatives?

- Methodological Answer : Traditional resolution methods (e.g., tartaric acid derivatives) may fail due to poor diastereomeric salt formation. Instead, use enantiomerically pure oxirane precursors (e.g., (R)- or (S)-2-methyloxiranes) to directly synthesize chiral synthons. HPLC with chiral stationary phases or X-ray analysis can confirm enantiopurity .

Q. How does the hydroxyl group position in the butan-2-ol moiety influence dopamine receptor binding and functional efficacy?

- Methodological Answer : The 3-hydroxybutyl linker in derivatives like PG648 enhances D3 receptor selectivity. BRET assays reveal that the (S)-enantiomer exhibits higher partial agonism (Emax = 57.3%) compared to the (R)-enantiomer (Emax = 14.9%), attributed to stereospecific interactions in the receptor's secondary binding pocket .

Q. What methodologies assess the selectivity of this compound derivatives between D3 and D2 receptors?

- Methodological Answer : Radioligand binding assays using HEK 293 cells expressing human D2 or D3 receptors measure Ki values. For example, full-length compounds with 2,3-diCl-phenylpiperazine moieties show >10-fold selectivity for D3R over D2R due to divergent secondary binding pocket interactions .

Q. How to address discrepancies in pharmacological data between in vitro and in vivo models for these compounds?

- Methodological Answer : Discrepancies may arise from metabolic instability or poor blood-brain barrier (BBB) penetration. Use in vitro hepatocyte stability assays and in silico BBB permeability models (e.g., logP calculations) to optimize pharmacokinetics. Validate findings with microdialysis or positron emission tomography (PET) tracers in animal models .

Q. What are the key considerations in designing this compound derivatives with enhanced blood-brain barrier permeability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.